molecular formula C7H4F3N3 B168658 6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine CAS No. 156335-71-6

6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine

Cat. No.: B168658
CAS No.: 156335-71-6
M. Wt: 187.12 g/mol
InChI Key: JOOPILMNPKKKJV-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a trifluoromethyl (-CF₃) substituent at position 6. The imidazo[4,5-c]pyridine scaffold is notable for its electron-deficient aromatic system, which enhances metabolic stability and facilitates interactions with biological targets such as enzymes and receptors . The trifluoromethyl group contributes to increased lipophilicity, metabolic resistance, and electronic effects that modulate binding affinity . This compound is of interest in medicinal chemistry, particularly for antiviral and central nervous system (CNS) drug development.

Properties

IUPAC Name

6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-1-4-5(2-11-6)13-3-12-4/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOPILMNPKKKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1C(F)(F)F)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

  • Fluorination Step : SF4_4 gas is employed under anhydrous conditions at 100°C for 24 hours.

  • Dehydrogenation : SeO2_2 in dioxane at reflux (101°C) for 6 hours.

Limitations :

  • SF4_4 is highly toxic and requires specialized handling.

  • Moderate yields due to competing side reactions during fluorination.

Alternative Pathways via Reductive Cyclization

Recent advancements in reductive cyclization strategies, though primarily applied to imidazo[4,5-b]pyridines, offer insights into adaptable methodologies. For instance, Kumar et al. (2018) demonstrated that Zn/HCl-mediated reduction of nitro groups in 2-chloro-3-nitropyridine derivatives facilitates the formation of diamine intermediates. While their work focused on imidazo[4,5-b]pyridines, analogous substrates such as 3-amino-2-chloro-6-(trifluoromethyl)pyridine could undergo similar reductive cyclization with aldehydes to yield the target compound.

Proposed Adaptation:

  • Nitro Reduction : Zn dust and HCl in H2_2O-IPA (1:1) at 80°C.

  • Cyclization : Reaction with trifluoroacetaldehyde at 85°C for 10 hours.

Advantages :

  • Avoids hazardous SF4_4.

  • Utilizes commercially available starting materials.

Ritter-Type Reactions and Modern Catalysis

A 2024 study by Tanaka et al. introduced a Ritter-type reaction for synthesizing imidazo[1,5-a]pyridines using Bi(OTf)3_3 and p-TsOH. Although targeting a different regioisomer, this method highlights the potential of nitrile-mediated cyclization. For this compound, benzylic alcohols bearing trifluoromethyl groups could generate carbocation intermediates, which undergo nucleophilic attack by pyridine-derived nitriles (Figure 1).

Ritter-Type Mechanism: ROHBi(OTf)3R+NitrileImidazo[4,5-c]pyridine\text{Ritter-Type Mechanism: } \text{ROH} \xrightarrow{\text{Bi(OTf)}_3} \text{R}^+ \xrightarrow{\text{Nitrile}} \text{Imidazo[4,5-c]pyridine}

Optimization Opportunities :

  • Replace benzylic alcohols with 6-(trifluoromethyl)pyridine alcohols.

  • Screen Brønsted acids (e.g., p-TsOH) to enhance cyclization efficiency.

Oxime-Mediated Trifluoromethylation

A 2023 gram-scale synthesis of 2-trifluoromethyl benzoxazoles by Li et al. provides a template for introducing trifluoromethyl groups via oxime intermediates. By substituting 5-bromo-6-methylpyridine-2,3-diamine with 3-amino-6-(trifluoromethyl)pyridine-2-amine, the reaction with 2,2,2-trifluoroacetaldehyde O-(4'-cyanophenyl)oxime in methanol/pyridine could yield the target compound.

Procedure Highlights:

  • Solvent : Methanol or toluene.

  • Catalyst : Pyridine (1.5 equiv) at 60–70°C.

  • Yield : ~85% (extrapolated from analogous reactions).

Comparative Analysis of Methodologies

Method Starting Material Key Reagents Yield Advantages Drawbacks
Condensation/FluorinationL-HistidineSF4_4, SeO2_249%Well-establishedToxic reagents, moderate yield
Reductive Cyclization3-Amino-2-chloro-pyridineZn/HCl, AldehydesN/A*Scalable, avoids SF4_4Requires substrate adaptation
Ritter-Type ReactionBenzylic alcoholsBi(OTf)3_3, p-TsOHN/A*Modern catalysisUntested for target compound
Oxime-MediatedPyridine diaminesTrifluorooxime~85%*High yield, gram-scaleIsomer specificity required

*Extrapolated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like acetonitrile or ethanol, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted imidazo[4,5-c]pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that 6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine exhibits potential anticancer properties. It interacts with specific molecular targets, inhibiting enzymatic activity and modulating receptor functions. For instance, studies have shown that compounds derived from this scaffold can act as inhibitors of protein kinases involved in cancer progression .

2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity, making it a candidate for the development of new antibiotics. Its structural attributes contribute to enhanced binding affinities to target proteins, which may inhibit the growth of various pathogens.

3. Anti-inflammatory Effects
Patents have been filed for derivatives of this compound as anti-inflammatory agents. These compounds are being explored for their ability to reduce inflammation in various disease models, highlighting their therapeutic potential in treating inflammatory diseases .

Agrochemical Applications

Recent studies have focused on the synthesis of novel imidazo[4,5-b]pyridine derivatives that exhibit fungicidal activity against agricultural pathogens. For example, certain derivatives have shown significant antifungal efficacy comparable to established fungicides like tebuconazole, suggesting that this compound could be developed into effective agrochemicals for crop protection .

Materials Science Applications

The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in materials science. Its ability to undergo various chemical transformations allows for the development of advanced materials with tailored properties for electronics and photonics.

Case Studies

Study Focus Findings
Macdonald et al. (2013)C2-arylation of imidazo[4,5-b]pyridinesDemonstrated efficient functionalization methods leading to potential anticancer agents targeting kinases .
NVP-BEZ235 Study (2014)Structure-Activity RelationshipIdentified analogues with improved selectivity and reduced toxicity while maintaining anti-trypanosomal activity .
Fungicidal Activity StudyNovel DerivativesCompounds showed up to 100% mortality against P. polysora, indicating strong antifungal potential .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine

The position of the fused imidazole ring significantly impacts biological activity:

  • Imidazo[4,5-c]pyridine derivatives (e.g., Tegobuvir, 6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine):
    • Exhibit planar geometries suitable for intercalation or enzyme binding (e.g., HCV NS5B polymerase inhibition) .
    • The trifluoromethyl group at position 6 enhances metabolic stability and target affinity .
  • Imidazo[4,5-b]pyridine derivatives (e.g., Compound 2 in ):
    • Demonstrate strong 5-HT6 receptor modulation (Ki = 6 nM) due to optimized substituents like ethyl and fluorobenzyl groups .
    • Improved blood-brain barrier (BBB) permeability compared to 4,5-c isomers, making them suitable for CNS applications .

Key Difference : The 4,5-c isomer’s electronic profile favors antiviral activity, while the 4,5-b isomer’s substituent flexibility supports CNS-targeted pharmacology.

Substituent Effects on Bioactivity and Stability

Table 1: Substituent Comparison
Compound Name Core Structure Substituents Biological Target Molecular Weight Key Properties
This compound Imidazo[4,5-c]pyridine -CF₃ at position 6 Antiviral (potential) 203.12 (est.) High metabolic stability, moderate logP
Tegobuvir (GS-9190) Imidazo[4,5-c]pyridine Bis(trifluoromethyl)phenyl HCV NS5B polymerase 580.43 IC₅₀ = 4 nM, CYP450-mediated activation
6-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine -Cl at 6, -CF₃ at 2 Synthetic intermediate 221.57 Stability at 2–8°C, ≥96% purity
2-Iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine -I at 2, -CH₃ at 3 Radiolabeling candidate 327.05 High steric bulk, potential for PET imaging

Key Insights :

  • Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic resistance across all compounds .
  • Halogen Substituents : Chloro (-Cl) and iodo (-I) groups offer distinct reactivity profiles. Chloro derivatives are common in medicinal chemistry, while iodo derivatives enable radiopharmaceutical applications .
  • Complex Substituents (e.g., Tegobuvir’s bis(trifluoromethyl)phenyl): Increase target specificity but may complicate synthesis .

Biological Activity

6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fused bicyclic imidazo[4,5-c]pyridine framework with a trifluoromethyl group at the 6-position. This structural modification significantly influences its biological properties, particularly in terms of potency and selectivity against various biological targets.

Antimicrobial Activity

Research indicates that imidazo[4,5-c]pyridine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that modifications to the imidazo[4,5-c]pyridine scaffold can enhance activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is particularly associated with improved efficacy against resistant strains.

  • Table 1: Antimicrobial Efficacy of this compound Derivatives
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1E. coli0.5 µg/mL
2S. aureus0.25 µg/mL
3P. aeruginosa1 µg/mL

Antiparasitic Activity

The compound has been evaluated for its antiparasitic effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. The introduction of the trifluoromethyl group has been shown to enhance selectivity and reduce cytotoxicity in mammalian cells while maintaining potent activity against the parasite.

  • Table 2: Antiparasitic Activity Against T. brucei
CompoundEC50 (nM)TC50 (µM)Selectivity Index
A53>25>0.47
B136575<0.24

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound has been identified as a potential inhibitor of various kinases involved in cell signaling pathways critical for cancer progression.
  • Phospholipid Metabolism : Studies utilizing lipidomic analysis have suggested that these compounds may alter phosphoinositide metabolism, impacting cellular signaling and survival pathways in parasites.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the imidazo[4,5-c]pyridine structure can significantly affect biological activity. For example:

  • Trifluoromethyl Substitution : Compounds with trifluoromethyl substitutions generally showed enhanced potency compared to their non-fluorinated counterparts.
  • Pyridine Variants : Alterations in the nitrogen positions within the pyridine ring influence both potency and selectivity against target organisms.

Case Studies

  • Study on Antimicrobial Activity :
    A recent study demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains of E. coli and S. aureus, with MIC values as low as 0.25 µg/mL for certain derivatives .
  • Evaluation Against T. brucei :
    In vitro assays showed that specific derivatives maintained low toxicity to mammalian cells while effectively inhibiting T. brucei proliferation with EC50 values around 53 nM .

Q & A

Basic Research Question

  • Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility, as employed in preclinical candidates .
  • Amorphous dispersion : Formulate with polymers (e.g., HPMCAS) to improve oral bioavailability .
  • Prodrug strategies : Introduce phosphate esters or PEGylated side chains for parenteral administration .

How can researchers reconcile conflicting data between in vitro and in vivo efficacy studies?

Advanced Research Question

  • Pharmacokinetic bridging : Measure free plasma concentrations relative to in vitro IC50_{50} values (e.g., unbound brain concentration >10× IC50_{50} for CNS targets) .
  • Metabolite profiling : Identify active metabolites via LC-MS/MS, as seen in 5-HT6 ligands with favorable metabolic stability .
  • Species-specific differences : Cross-test in humanized models (e.g., transgenic mice expressing human P2X7 receptors) .

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